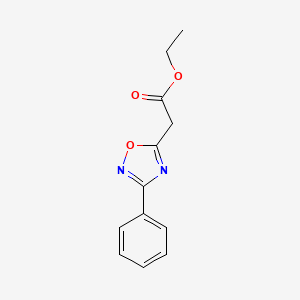
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by the presence of a phenyl group attached to the oxadiazole ring, which is further connected to an ethyl acetate moiety.
Métodos De Preparación
The synthesis of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzophenone hydrazide with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction mixture is refluxed in a suitable solvent like ethanol, leading to the formation of the desired oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxadiazole products.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Materials Science: The compound has applications in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and sensors due to its unique photophysical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. For example, it may act as an inhibitor of carbonic anhydrase isoforms, which are implicated in cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate can be compared with other oxadiazole derivatives, such as:
1,2,3-Oxadiazole: This regioisomer has different nitrogen and oxygen atom positions, leading to variations in its chemical and biological properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Another regioisomer with unique properties and applications in medicinal chemistry and materials science.
This compound stands out due to its specific substitution pattern and the presence of the ethyl acetate moiety, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
13715-47-4 |
|---|---|
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)8-10-13-12(14-17-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
IJUQYBOVHIZTMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


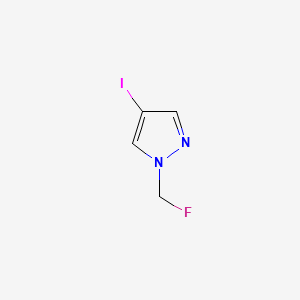
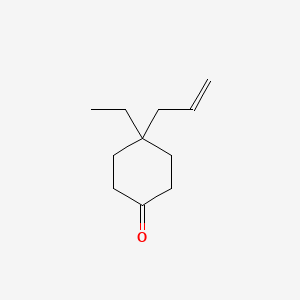

![(E)-2-(5-Hydroxy-2-phenyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-ylidene)acetic acid](/img/structure/B13902147.png)
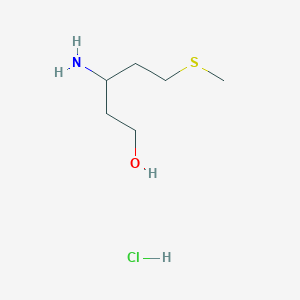

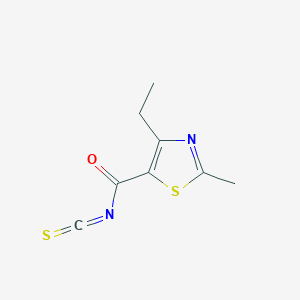
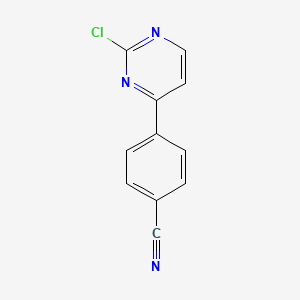
![tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B13902180.png)
![3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride](/img/structure/B13902193.png)
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
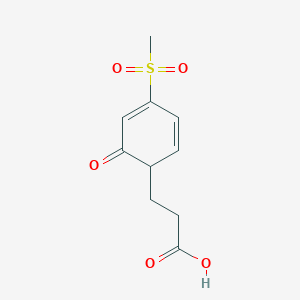
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13902214.png)
